3-Fluoro-5-(p-tolyl)pyridine
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Overview
Description
3-Fluoro-5-(p-tolyl)pyridine: is an aromatic heterocyclic compound that features a fluorine atom at the third position and a p-tolyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(p-tolyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative of the p-tolyl group to couple with a fluoropyridine derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(p-tolyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridine derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dihydropyridine derivatives.
Scientific Research Applications
3-Fluoro-5-(p-tolyl)pyridine has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(p-tolyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
3-Fluoropyridine: Lacks the p-tolyl group, making it less hydrophobic and potentially less bioactive.
5-(p-Tolyl)pyridine: Lacks the fluorine atom, which may result in different electronic properties and reactivity.
3-Chloro-5-(p-tolyl)pyridine: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
Uniqueness: 3-Fluoro-5-(p-tolyl)pyridine is unique due to the combined presence of the fluorine atom and the p-tolyl group, which imparts distinct electronic and steric properties. These features can enhance its reactivity in chemical reactions and its potential as a bioactive molecule in pharmaceutical research .
Properties
IUPAC Name |
3-fluoro-5-(4-methylphenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-9-2-4-10(5-3-9)11-6-12(13)8-14-7-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAFXJGTQIIBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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